molecular formula C12H17ClN4O3S B11177156 4-chloro-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-chloro-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11177156
M. Wt: 332.81 g/mol
InChI Key: KIEJOGZGILLORU-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a triazine ring, and a chloro-substituted benzene ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

    Attachment of the Methoxyethyl Group: The 2-methoxyethyl group is introduced via nucleophilic substitution reactions, often using alkyl halides in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chlorides in the presence of a base like pyridine.

    Chlorination: The final step involves the chlorination of the benzene ring, which can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced triazine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, sulfonamide derivatives are known for their antimicrobial properties. This compound could be explored for its potential as an antibacterial or antifungal agent.

Medicine

The compound’s structure suggests potential pharmacological applications. Sulfonamides are often used in drug design for their ability to inhibit enzymes like carbonic anhydrase, which could make this compound a candidate for therapeutic development.

Industry

In industry, this compound could be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide would depend on its specific application. In biological systems, sulfonamides typically inhibit enzyme activity by mimicking the substrate or binding to the active site. The triazine ring may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonamide: Lacks the triazine and methoxyethyl groups, making it less versatile.

    N-(2-methoxyethyl)benzenesulfonamide: Lacks the chloro and triazine groups, potentially altering its reactivity and applications.

    1,3,5-triazine derivatives: Similar triazine core but different substituents, affecting their chemical and biological properties.

Uniqueness

The combination of a chloro-substituted benzene ring, a sulfonamide group, and a triazine ring with a methoxyethyl substituent makes 4-chloro-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide unique. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C12H17ClN4O3S

Molecular Weight

332.81 g/mol

IUPAC Name

4-chloro-N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C12H17ClN4O3S/c1-20-7-6-17-8-14-12(15-9-17)16-21(18,19)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H2,14,15,16)

InChI Key

KIEJOGZGILLORU-UHFFFAOYSA-N

Canonical SMILES

COCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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